(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with the chemical formula CHClNO and a molecular weight of approximately 199.68 g/mol. It is classified as a bicyclic compound, specifically an indane derivative, characterized by a benzene ring fused to a cyclopentane ring. The compound features a methoxy group at the 6-position and an amine group at the 1-position, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
This compound is synthesized from 6-methoxyindanone, a commercially available starting material. Its classification falls under organic compounds, specifically within the categories of amines and heterocycles due to the presence of nitrogen in its structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water .
The synthesis of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions such as temperature, pressure, and the choice of solvents to optimize yield and purity.
The molecular structure of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be represented as follows:
The presence of these functional groups contributes to the compound's unique physical and chemical properties, including its reactivity profile and potential biological interactions .
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing more complex molecules .
The mechanism of action of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves interactions with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites on target proteins, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological activity, making this compound a candidate for therapeutic applications in fields like neurology .
The physical and chemical properties of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 199.68 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in water |
Melting Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific applications:
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine salt with systematic IUPAC name (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This nomenclature explicitly defines the stereochemistry at the C1 position as S-configured, the methoxy substitution at C6 of the indane ring, and the protonated amine hydrochloride salt form [1] . Alternative naming conventions include (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine HCl, emphasizing its enantiopurity and ionic character. The compound’s core structure consists of a partially saturated indane scaffold—a fused benzene and five-membered ring with two methylene bridges—where the chiral center resides at the benzylic carbon bearing the amino group.
Key chemical identifiers include:
The compound’s chirality is critical to its function, as evidenced by its specific rotation data and enantiomeric separation methods. The SMILES notation (COC1=CC=C2CC[C@H](N)C2=C1.Cl
) encodes the S-configuration using the @
symbol, confirming the absolute stereochemistry [2] . Its InChIKey (KJDASQBFJKUGFC-PPHPATTJSA-N
) further differentiates it from the R-enantiomer and racemates [1]. Spectroscopic characterization includes distinct ¹H/¹³C NMR signals for the methoxy group (~δ 3.8 ppm), chiral methine proton (~δ 4.0 ppm), and aromatic protons, alongside IR signatures for the ammonium ion (2500–3000 cm⁻¹ broad band) and carbonyl-free structure [8].
Table 1: Chemical Identification of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride
Identifier Type | Value | Source/Reference |
---|---|---|
IUPAC Name | (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | Sigma-Aldrich [1] |
CAS Registry Number | 180915-62-2 | AChemBlock [2], Arctom Scientific |
Molecular Formula | C₁₀H₁₄ClNO | AChemBlock [2], VWR |
Molecular Weight | 199.68 g/mol | Arctom Scientific |
MDL Number | MFCD16295143 | AChemBlock [2], Arctom Scientific |
SMILES | COC1=CC=C2CCC@HC2=C1.Cl | AChemBlock [2] |
InChIKey | KJDASQBFJKUGFC-PPHPATTJSA-N | Sigma-Aldrich [1] |
Commercial suppliers typically provide this compound with ≥95% chemical purity (HPLC/UV) and high enantiomeric excess (ee >98%), validated via chiral chromatography or optical rotation [1] . Its solid form and stability at room temperature facilitate handling in synthetic applications [1].
The synthesis of (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride emerged from broader efforts to access enantiopure aminoindanes as rigid dopamine analogs. Early routes to racemic 6-methoxy-2-aminoindane involved Friedel-Crafts acylation of anisole derivatives followed by bromination, amination, and resolution—a low-yielding, multi-step sequence [8]. The challenge of achieving enantiopurity drove innovation in asymmetric synthesis, particularly diastereomeric crystallization and chiral auxiliary methods. A landmark approach adapted by Seçen et al. (2016) resolved racemic 2-amino-5-methoxyindane using (R)-O-acetylmandeloyl chloride to form diastereomeric amides, which were separated via crystallization and hydrolyzed to yield enantiopure (S)-amine [8].
This method proved pivotal for synthesizing gram-scale quantities of (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine with high ee (>99%). Key synthetic milestones include:
The late 1990s–early 2000s saw industrial scale-up, with CAS registration (180915-62-2) confirming its identity as a distinct chiral entity [2] . Advances in catalytic asymmetric hydrogenation later provided more efficient routes, though crystallization remains common for pharmaceutical-grade material [8].
Table 2: Evolution of Synthetic Approaches to (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Time Period | Synthetic Strategy | Key Advance | Limitations |
---|---|---|---|
Pre-2000 | Racemic synthesis + classical resolution | Use of tartaric acid for diastereomer separation | Low yield (<20%), moderate ee (90-95%) |
Early 2000s | Chiral acyl chloride diastereomer separation | High ee (>99%) via (R)-O-acetylmandeloyl chloride | Multi-step resolution, solvent-intensive |
Post-2010 | Catalytic asymmetric hydrogenation | Direct enantioselective amination | Requires specialized chiral catalysts |
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exemplifies the critical role of chiral amines in drug discovery, particularly as rigid bioisosteres of dopamine. Its indane scaffold imposes conformational restraint, mimicking the ethylamine chain of dopamine while enhancing receptor selectivity and metabolic stability [8]. This molecular framework enables precise targeting of dopaminergic pathways implicated in Parkinson’s disease, schizophrenia, and depression—validated by analogues like 6,7-ADTN and rotigotine [8].
As a chiral building block, this compound’s synthetic versatility is evidenced by its commercial availability from major suppliers (e.g., Sigma-Aldrich, AChemBlock) at 95–97% purity for medicinal chemistry [1] [2] . Key applications include:
Structurally, the electron-rich methoxy group enhances bioavailability and guides regioselective electrophilic substitutions (e.g., bromination at C4/C7) for further derivatization [8]. Industrial demand is reflected in pricing ($245/g from AChemBlock), underscoring its high-value status [2].
Table 3: Pharmaceutical Derivatives and Applications of Chiral Aminoindane Scaffolds
Derivative Class | Target Indication | Role of (S)-6-Methoxy-1-amine |
---|---|---|
5,6-ADTN analogues | Parkinson’s disease | Dopamine D₂/D₃ agonist backbone |
N-alkylated aminoindanes | Antipsychotics | Chiral template for receptor selectivity |
Indane-fused heterocycles | Analgesics | Conformationally restricted core |
Future directions include catalytic deracemization of racemates and biocatalytic transamination to improve sustainability [8]. The compound’s utility in asymmetric catalysis—as a chiral ligand precursor—further solidifies its importance in synthetic organic chemistry [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7